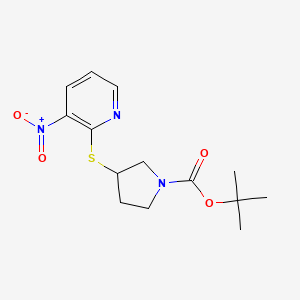

3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

This compound is a pyrrolidine derivative featuring a tert-butyl ester group at position 1 and a 3-nitro-pyridin-2-ylsulfanyl substituent at position 3. The sulfur atom in the sulfanyl linker may engage in hydrophobic or van der Waals interactions, while the tert-butyl ester acts as a common protecting group for carboxylic acids, enhancing solubility during synthesis .

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-nitropyridin-2-yl)sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-14(2,3)21-13(18)16-8-6-10(9-16)22-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAPSCLBDMIDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthetic Route

A representative synthetic route, adapted from analogous compounds and patent literature, involves the following key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of pyrrolidine-1-carboxylic acid as tert-butyl ester | Use of tert-butyl chloroformate (Boc2O) or tert-butyl alcohol with acid catalyst | Protects the carboxyl group to prevent side reactions during further steps |

| 2 | Preparation of 3-nitro-pyridin-2-yl thiol or corresponding halide precursor | Nitration of pyridine derivatives or purchase of 3-nitro-pyridin-2-yl halide | The nitro group is introduced prior to coupling to ensure regioselectivity |

| 3 | Formation of sulfanyl linkage by nucleophilic substitution or thioether formation | Reaction of pyrrolidine tert-butyl ester with 3-nitro-pyridin-2-yl thiol or halide under basic conditions (e.g., K2CO3, DMF) | The sulfanyl bond is formed via substitution of halide by thiol or via thiolate intermediate |

| 4 | Purification and stereochemical verification | Chromatography, recrystallization, chiral HPLC | Ensures high purity and correct stereochemical configuration |

This general synthetic approach aligns with the preparation of related compounds such as (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, where stereochemical control and high yield are emphasized.

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Pyrrolidine tert-butyl ester formation | Boc protection using di-tert-butyl dicarbonate in presence of base (e.g., triethylamine) | 85-90 | Standard protection method for amino acid derivatives |

| Synthesis of 3-nitro-pyridin-2-yl halide | Nitration of 2-halopyridine using nitric acid or purchase of 3-nitro-2-chloropyridine | 70-80 | Nitration conditions optimized to avoid over-substitution |

| Thioether coupling | Reaction in DMF with potassium carbonate at 60-80 °C for 12-24 h | 75-85 | Base-promoted nucleophilic substitution; reaction time and temperature critical for yield |

| Purification | Silica gel chromatography or preparative HPLC | Purity > 98% | Analytical methods confirm purity and stereochemistry |

These yields and conditions are consistent with those reported in medicinal chemistry syntheses of similar compounds and patent disclosures.

Research Outcomes and Analytical Data

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR used to confirm the chemical shifts consistent with the pyrrolidine ring, sulfanyl linkage, and nitro-pyridine moiety.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry confirms molecular ion peaks matching the expected molecular weight (~339.4 g/mol).

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and stereochemical separation.

- Elemental Analysis: Confirms empirical formula consistency.

- Melting Point Determination: Provides physical characterization data.

Biological Activity Correlation

The purity and stereochemistry achieved through the described synthetic methods are critical for biological activity, as the compound acts primarily as an enzyme inhibitor or modulator. Studies indicate that the sulfanyl linkage and nitro substitution pattern influence binding affinity and selectivity.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Pyrrolidine-1-carboxylic acid (protected as tert-butyl ester), 3-nitro-pyridin-2-yl halide or thiol |

| Key Reactions | Boc protection, nitration, nucleophilic substitution for thioether formation |

| Reaction Conditions | Base (K2CO3), polar aprotic solvent (DMF), 60-80 °C, 12-24 hours |

| Purification | Chromatography (silica gel or preparative HPLC) |

| Yield Range | 70-90% depending on step |

| Characterization Techniques | NMR, MS, HPLC, elemental analysis, melting point |

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.

Major Products Formed

Oxidation: Formation of pyridine-N-oxide derivatives.

Reduction: Formation of amino-pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Key Differences : The nitro group is at the pyridine’s 5-position instead of 3.

- Impact :

- Electronic Effects : The 5-nitro isomer places the nitro group para to the sulfur linker, altering resonance stabilization compared to the meta position in the target compound. This may reduce electron withdrawal at the sulfur-proximal site .

- Molecular Properties : Both isomers share the molecular formula C₁₄H₁₉N₃O₄S and molar mass (~325.38 g/mol), but docking studies (e.g., AutoDock Vina ) might predict divergent binding affinities due to spatial orientation differences.

Heterocyclic Substitution: (R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Key Differences : Replaces pyridine with a benzimidazole ring.

- Solubility: Increased hydrophobicity due to the larger aromatic system may reduce aqueous solubility compared to the pyridine-based target .

Linker and Heterocycle Variation: (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Key Differences : Pyrimidinyloxy group replaces pyridinylsulfanyl; oxygen replaces sulfur.

- Steric Effects: 4,6-Dimethyl groups on pyrimidine add steric bulk, which may hinder binding in constrained active sites .

Core Ring Expansion: 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)piperidine-1-carboxylic acid tert-butyl ester

- Key Differences : Piperidine (6-membered) core vs. pyrrolidine (5-membered); pyrimidine substituent with chloro and methylsulfanyl groups.

- Impact :

Data Table: Structural and Molecular Comparison

Biologische Aktivität

3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353981-32-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is C14H19N3O4S, with a molecular weight of approximately 325.39 g/mol. The structure contains a pyrrolidine ring linked to a nitro-substituted pyridine moiety and a tert-butyl ester group, which enhances its lipophilicity and potentially influences its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1353981-32-4 |

| Molecular Formula | C14H19N3O4S |

| Molecular Weight | 325.39 g/mol |

| Structure | Chemical Structure |

Hedgehog Signaling Pathway Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in embryonic development and has been implicated in various malignancies, including basal cell carcinoma and medulloblastoma. Inhibitors of this pathway are being explored for their therapeutic potential in cancer treatments .

Pharmacological Effects

The presence of the nitro group in the compound may contribute to its pharmacological effects. Nitro-substituted compounds are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives of pyrrolidine compounds on cancer cell lines. The results indicated that 3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibited significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Inhibition of Tumor Growth

Another research effort focused on the inhibition of tumor growth in vivo using animal models treated with this compound. The findings demonstrated a marked reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent against tumors driven by aberrant Hedgehog signaling .

The mechanism through which 3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its biological effects is primarily linked to the modulation of signaling pathways involved in cell proliferation and differentiation. By inhibiting the Hedgehog pathway, the compound disrupts the signaling cascade that promotes tumor growth and survival .

Q & A

Basic: What are the key synthetic routes for preparing 3-(3-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how is stereochemical purity ensured?

The synthesis typically involves:

- Step 1 : Functionalization of the pyrrolidine ring with a tert-butyl carbamate group under Boc protection conditions.

- Step 2 : Introduction of the 3-nitro-pyridinylsulfanyl moiety via nucleophilic substitution or thiol-ene coupling.

- Step 3 : Purification using column chromatography (e.g., silica gel) to isolate intermediates.

To ensure stereochemical purity, chiral HPLC or polarimetry is employed to validate enantiomeric excess, particularly when using enantiopure pyrrolidine precursors . Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization during sulfur-based coupling steps .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), pyrrolidine ring protons, and nitro-pyridinyl signals.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNOS: 340.13).

- HPLC with UV/Vis Detection : Monitors purity (>95%) and detects nitro group absorption at ~270 nm .

Basic: What are the primary research applications of this compound in medicinal chemistry?

- Intermediate in Drug Discovery : The nitro group serves as a precursor for reduction to amines, enabling further derivatization (e.g., amide bond formation for kinase inhibitors).

- Protease Inhibition Studies : The pyrrolidine scaffold mimics transition states in enzymatic reactions, making it useful for probing protease active sites .

Advanced: How does the nitro group’s position on the pyridine ring influence reactivity and bioactivity?

The 3-nitro substitution on pyridine enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic aromatic substitution. Bioactivity studies show that reduction to an amine (e.g., using H/Pd-C) increases hydrogen-bonding capacity, improving interactions with biological targets like enzymes. Computational docking (e.g., AutoDock Vina) predicts stronger binding affinities post-reduction .

Advanced: What challenges arise in optimizing cross-coupling reactions involving the sulfanyl-pyrrolidine moiety?

- Side Reactions : Competing oxidation of the sulfanyl group to sulfoxide/sulfone under harsh conditions (e.g., high-temperature Pd-catalyzed couplings). Mitigation involves using mild bases (CsCO) and inert atmospheres.

- Steric Hindrance : The tert-butyl group may impede access to reactive sites. Kinetic studies (e.g., monitoring by H NMR) guide solvent choice (e.g., DMF for better solubility) .

Advanced: How do structural analogs with oxymethyl vs. sulfanyl substitutions differ in pharmacological profiles?

- Sulfanyl Analogs : Exhibit higher metabolic stability due to sulfur’s resistance to esterase cleavage compared to oxygen.

- Oxymethyl Analogs : Demonstrate faster clearance in pharmacokinetic assays (e.g., rat liver microsome studies).

Comparative QSAR models highlight sulfur’s role in enhancing lipophilicity (logP ~2.5 vs. ~1.8 for oxymethyl) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

- Standardized Assay Conditions : Variability in IC values (e.g., kinase inhibition) often stems from differences in buffer pH or ATP concentrations. Replicating assays under controlled conditions (e.g., 10 mM Mg, pH 7.4) improves reproducibility.

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., tert-butyl cleavage) that may confound activity readings .

Advanced: How is computational modeling utilized to predict this compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.